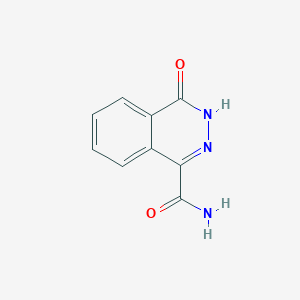

4-Oxo-3,4-dihydrophthalazine-1-carboxamide

描述

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry. documentsdelivered.comnih.gov Statistical analyses of approved pharmaceuticals reveal that a significant majority, estimated to be around 60% of unique small-molecule drugs, incorporate a nitrogen-based heterocyclic core in their structure. bldpharm.comsigmaaldrich.com This prevalence is not coincidental; the inclusion of nitrogen atoms within a cyclic framework imparts a range of physicochemical properties that are highly advantageous for drug design. documentsdelivered.com

These properties include the ability to engage in hydrogen bonding, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. bldpharm.comsigmaaldrich.com Furthermore, the nitrogen atoms can influence the molecule's basicity, polarity, and solubility, all of which are key parameters affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Nitrogen heterocycles are integral to the structures of numerous natural products, including alkaloids, vitamins, and hormones, as well as a vast array of synthetic drugs. documentsdelivered.comsigmaaldrich.com

Table 1: Prominent Drugs Featuring Nitrogen-Containing Heterocyclic Scaffolds

| Drug Name | Heterocyclic Core | Therapeutic Class |

|---|---|---|

| Diazepam | Benzodiazepine | Anxiolytic |

| Captopril | Pyrrolidine | ACE Inhibitor |

| Isoniazid | Pyridine | Antitubercular |

| Metronidazole | Imidazole | Antibiotic/Antiprotozoal |

Historical Context and Therapeutic Versatility of the Phthalazine (B143731) Core

The phthalazine core, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, has been a subject of medicinal chemistry research for decades. scbt.com Its derivatives have demonstrated a remarkable breadth of therapeutic applications. nih.govsimsonpharma.com Historically, one of the earliest and most well-known phthalazine-based drugs is Hydralazine, introduced for the treatment of hypertension. google.com

The versatility of the phthalazine scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. scbt.com Researchers have successfully synthesized and evaluated phthalazine compounds with a wide array of biological actions, establishing this scaffold as a "privileged structure" in drug discovery. nih.govsimsonpharma.com

Key therapeutic areas for phthalazine derivatives include:

Cardiovascular Disease: Vasodilators and cardiotonic agents. nih.gov

Cancer: Inhibition of various kinases and enzymes like PARP. nih.govbio-fount.com

Inflammation: Anti-inflammatory and analgesic properties. nih.govsimsonpharma.com

Infectious Diseases: Antimicrobial and antifungal activities. nih.govgoogle.com

Allergic Conditions: Antihistaminic effects, exemplified by the drug Azelastine. google.combio-fount.com

This wide range of activities underscores the ability of the phthalazine core to be chemically modified to interact with numerous biological targets, making it a consistently valuable starting point for new drug development campaigns. scbt.com

Overview of Phthalazinone Derivatives as Key Pharmacophores

Within the broader family of phthalazines, the phthalazinone moiety represents a particularly important pharmacophore—a molecular feature responsible for a drug's biological activity. researchgate.net The introduction of a carbonyl group (an oxo group) into the phthalazine ring system to form a phthalazinone creates a structure with enhanced potential for specific molecular interactions. nih.govnih.gov

The phthalazinone core is a diazaheterobicycle that has been identified in a multitude of synthetic molecules with relevance to medicinal chemistry. researchgate.net Its structural features allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to target proteins. This has been exploited most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. nih.gov Olaparib, a landmark PARP inhibitor, features the phthalazinone core, which mimics the nicotinamide (B372718) moiety of the NAD+ cofactor to bind to the enzyme's active site. The success of such drugs has spurred further investigation into phthalazinone derivatives for various therapeutic targets. researchgate.netnih.gov

Strategic Importance of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide within the Phthalazine Landscape

The compound this compound (CAS Number: 59908-31-5) holds a position of strategic importance not as an end-product therapeutic, but as a key molecular scaffold and synthetic intermediate. documentsdelivered.comnih.gov While direct and extensive reports of its standalone biological activity are limited, its true value lies in its structural framework, which serves as a foundational building block for the synthesis of more complex and highly active derivatives. sigmaaldrich.com

The structure features the robust phthalazinone core, which provides a stable and well-characterized base. Crucially, the carboxamide group at the 1-position acts as a versatile chemical "handle." This functional group allows for straightforward chemical modification, enabling medicinal chemists to attach various other molecular fragments and build a library of diverse compounds for biological screening. documentsdelivered.comnih.gov

A prime example of its strategic use is in the development of novel P-glycoprotein (P-gp) inhibitors. documentsdelivered.comnih.gov P-glycoprotein is a transporter protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). documentsdelivered.comnih.gov Researchers have designed and synthesized a series of complex molecules where different chemical moieties are attached to the nitrogen atom of the carboxamide group of the this compound scaffold. nih.gov Several of these derivatives have shown high potency in inhibiting P-gp, thereby reversing multidrug resistance in cancer cell lines. documentsdelivered.comnih.gov This demonstrates that the this compound structure is a critical component for creating molecules that can tackle significant challenges in oncology. Its importance is therefore defined by its enabling role in the discovery and development of new, more elaborate drug candidates.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Azelastine |

| Captopril |

| Diazepam |

| Hydralazine |

| Isoniazid |

| Metronidazole |

| Olaparib |

| Zopolrestat |

Structure

2D Structure

属性

IUPAC Name |

4-oxo-3H-phthalazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNFQMWCZMSUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxo 3,4 Dihydrophthalazine 1 Carboxamide and Its Analogs

General Synthetic Approaches to the 4-Oxo-3,4-dihydrophthalazine Scaffold

The foundational step in synthesizing 4-oxo-3,4-dihydrophthalazine-1-carboxamide is the construction of the bicyclic phthalazinone ring system. This is typically achieved through cyclocondensation reactions that form the di-nitrogen heterocyclic core.

Cyclization Reactions for Phthalazinone Ring Formation

The most prevalent method for forming the 4-oxo-3,4-dihydrophthalazine (also known as phthalazinone) scaffold involves the cyclization of a benzene (B151609) derivative bearing two adjacent carbonyl or carboxyl-equivalent functional groups with a hydrazine (B178648) derivative. longdom.org The choice of starting material can influence the substitution pattern of the resulting phthalazinone.

Common precursors for the benzene portion of the molecule include:

Phthalic Anhydride (B1165640) and its Derivatives: The reaction of phthalic anhydride with hydrazine hydrate (B1144303) is a direct and widely used method. longdom.org This reaction proceeds via the formation of an intermediate acylhydrazide which then cyclizes upon heating, often in a solvent like ethanol (B145695) or acetic acid, to form phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione). Subsequent selective reduction or functionalization is required to obtain the 4-phthalazinone structure.

2-Acylbenzoic Acids: These precursors are particularly useful for introducing a substituent at the 4-position of the phthalazinone ring. The condensation of a 2-acylbenzoic acid with hydrazine hydrate or a substituted hydrazine directly yields a 4-substituted phthalazinone. ekb.eg For instance, 2-acetylbenzoic acid reacts with hydrazine hydrate in refluxing ethanol to produce 4-methyl-2H-phthalazin-1-one in excellent yields.

2-Formylbenzoic Acid (Phthalaldehydic Acid): This is a key starting material for obtaining phthalazinones unsubstituted at the C4-position. The reaction with hydrazine or substituted hydrazines provides a straightforward route to the core scaffold. acs.org

3,2-Benzoxazin-4-ones: These heterocyclic precursors can react with hydrazine derivatives to yield phthalazinones. The reaction involves nucleophilic attack by hydrazine, ring opening, and subsequent cyclization to form the phthalazinone ring. longdom.org

The hydrazine component can be hydrazine hydrate itself for an unsubstituted N2-position, or a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) to directly install a substituent at what will become the N3-position of the final carboxamide structure. ekb.eg

Table 1: Examples of Phthalazinone Ring Formation Reactions

| Benzene Precursor | Hydrazine Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Acetylbenzoic acid | Hydrazine hydrate | Ethanol, Reflux | 4-Methyl-2H-phthalazin-1-one | Very Good |

| Phthalaldehydic acid | Phenylhydrazine | Water, Oxalic acid (cat.), Reflux | 2-Phenyl-2H-phthalazin-1-one | Good |

| Phthalic anhydride | Hydrazine hydrate | Acetic acid, Reflux | 2,3-Dihydrophthalazine-1,4-dione | High |

Functionalization Strategies for the 1-Carboxamide Moiety

To obtain the target compound, this compound, a carboxamide group must be installed at the C1-position. This is typically achieved through the manipulation of a precursor molecule that already contains the phthalazinone core. Two primary strategies are employed: the amidation of a carboxylic acid derivative or the hydrolysis of a nitrile derivative.

Amidation of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid: This is a direct and versatile approach. The synthesis first requires the preparation of the 1-carboxylic acid precursor. This can be synthesized from starting materials like 1,3-dioxoisoindoline-4-carboxylic acid. Once the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is obtained, standard peptide coupling agents can be used for the amidation reaction. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or the use of mixed anhydrides (e.g., with isobutyl chloroformate) can effectively couple the carboxylic acid with an ammonia (B1221849) source or an amine to yield the desired carboxamide. nih.gov This method allows for the synthesis of a wide range of N-substituted carboxamide analogs by varying the amine component.

Hydrolysis of 4-Oxo-3,4-dihydrophthalazine-1-carbonitrile: An alternative route involves the synthesis of a 1-cyano substituted phthalazinone. The nitrile group can then be partially hydrolyzed to the primary amide. This hydrolysis is typically carried out under controlled acidic or basic conditions. Care must be taken to avoid complete hydrolysis to the carboxylic acid. This method is advantageous if the 1-carbonitrile precursor is more readily accessible than the 1-carboxylic acid.

Introduction of Diverse Substituents at the 3-Position

The nitrogen atom at the 3-position of the this compound scaffold possesses a labile proton and acts as a nucleophile, providing a convenient handle for introducing a wide array of substituents. This functionalization is crucial for creating analogs with diverse properties.

N-Alkylation: The most common modification is N-alkylation, which can be achieved by reacting the phthalazinone with an alkyl halide (e.g., ethyl bromoacetate, dibromoethane) in the presence of a base. ekb.egresearchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.gov This reaction allows for the introduction of simple alkyl chains, functionalized alkyl groups (e.g., esters, nitriles), and linkers for further derivatization.

N-Arylation: The introduction of aryl groups at the N3-position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. However, simpler methods involving nucleophilic aromatic substitution with highly activated aryl halides can also be employed.

Michael Addition: The N-H group can also undergo Michael addition to activated alkenes, such as acrylates, to introduce propanoate side chains. researchgate.net

Table 2: Examples of N3-Position Functionalization

| Phthalazinone Substrate | Reagent | Base/Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| 4-Substituted-1(2H)-phthalazinone | Ethyl bromoacetate | - | - | N-alkylated ester |

| 4-Methyl-2H-phthalazin-1-one | 1,2-Dibromoethane | K₂CO₃ | DMF | N-(2-bromoethyl) derivative |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl acrylate | K₂CO₃ | - | N-propanoate derivative |

Advanced Synthetic Transformations for Structural Diversity and Yield Optimization

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a critical consideration in the synthesis of substituted phthalazinones, particularly when the benzene ring of the precursor is itself substituted. The initial cyclization reaction can potentially lead to mixtures of isomers. The development of regioselective synthetic routes is therefore highly valuable.

One effective strategy involves the use of 2-formylbenzoic acids as precursors. The reaction of these compounds with hydrazines allows for a controlled cyclization that reliably places substituents at desired positions on the phthalazinone core. acs.org Furthermore, regioselective functionalization of the pre-formed phthalazinone ring can be achieved. For example, bromination can be directed specifically to the C4-position, and this bromo-derivative can then serve as a handle for introducing various groups via cross-coupling reactions, such as palladium-catalyzed aminations. researchgate.net

Stereochemical control becomes relevant when chiral centers are introduced, either on the phthalazinone scaffold itself or, more commonly, on substituents attached to the core. While the core phthalazinone ring is planar, substituents, particularly those at the C4 or N3 positions, can be chiral. The synthesis of specific stereoisomers typically involves either the use of chiral starting materials (e.g., a chiral hydrazine or a chiral acylbenzoic acid derivative) or the application of asymmetric synthesis methodologies, such as stereoselective reductions or alkylations using chiral catalysts or auxiliaries.

Implementation of Green Chemistry Principles in Phthalazine (B143731) Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. In the context of phthalazine synthesis, green chemistry principles are being applied to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. This has been successfully applied to the cyclization steps in phthalazinone synthesis.

Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions minimizes the use and disposal of volatile organic compounds. For example, solid-phase reactions or grinding reactants together, sometimes with a solid acid catalyst, can be effective. longdom.org

Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign options like water or polyethylene (B3416737) glycol (PEG) is being explored. One-pot syntheses in aqueous media, catalyzed by simple acids like oxalic acid, have been reported.

Catalytic Methods: The use of reusable solid acid catalysts, such as silica (B1680970) sulfuric acid or montmorillonite (B579905) clays, can replace corrosive and difficult-to-handle liquid acids, simplifying workup procedures and reducing waste. longdom.org Biocatalysis, using enzymes to perform specific transformations under mild conditions, represents another promising green avenue.

These advanced methods not only contribute to a more sustainable chemical practice but also often provide improved efficiency and access to novel structural diversity within the this compound family.

Derivatization Strategies for Targeted Pharmacological Exploration

The core structure of this compound presents multiple reactive sites amenable to chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) for various pharmacological targets. Derivatization strategies primarily focus on the amide nitrogen (N-H), the phthalazinone nitrogen (position 3), and the aromatic ring, with the goal of modulating physicochemical properties and enhancing interactions with biological targets. These modifications have been instrumental in the development of potent and selective agents for a range of diseases, including cancer and inflammatory conditions.

A key precursor for many of these derivatization strategies is 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (B3023506). This intermediate allows for the introduction of a wide variety of substituents through reactions with aldehydes, ketones, and other electrophiles. For instance, condensation reactions with various aldehydes can yield Schiff base derivatives, which can then be further modified.

One common derivatization approach involves the acylation of the hydrazide group. For example, the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide with chloroacetyl chloride can be used to introduce a reactive handle for further substitution. lookchem.com This allows for the attachment of various nucleophiles to introduce diverse functionalities aimed at probing specific binding pockets of target proteins.

Another strategy involves the reaction of the carbohydrazide (B1668358) with anhydrides. For example, reaction with phthalic anhydride in refluxing dioxane and acetic acid yields N-(1,3-dioxoisoindolin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide. lookchem.com This type of modification can significantly alter the steric and electronic profile of the molecule, potentially leading to new pharmacological activities.

Furthermore, the core phthalazinone scaffold can be modified. For instance, N-alkylation at the 3-position of the phthalazinone ring is a common strategy to explore the impact of substituents on biological activity. These modifications can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for drug-receptor interactions.

The exploration of these derivatization pathways has led to the identification of phthalazine derivatives with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The strategic modification of the this compound scaffold continues to be a valuable approach in the quest for novel therapeutic agents.

Table 1: Examples of Derivatization Reactions Starting from 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

| Starting Material | Reagent | Reaction Condition | Product | Reference |

| 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide | Phthalic anhydride | Refluxing dioxane in acetic acid | N-(1,3-dioxoisoindolin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide | lookchem.com |

| 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide | Isochromene-1,3-dione derivatives | Refluxing dioxane in acetic acid | 5-(3,4-dimethoxybenzylidene)-3-(1-oxo-1,2-dihydrophthalazine-4-carbonyl)-2,3-dihydro-5H-2,3-benzodiazepine-1,4-dione | lookchem.com |

| 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide | Ethoxymethylenemalononitrile | Boiling pyridine | 4-Oxo-N-(1-oxo-1,2-dihydrophthalazine-4-carbonyl)-3,4-dihydrophthalazine-1-carbohydrazide | lookchem.com |

| 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide | Ethyl acetoacetate | Refluxing pyridine | 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl)phthalazin-1(2H)-one | lookchem.com |

| 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide | Chloroacetyl chloride | DMF, cold | Acylated hydrazide derivative | lookchem.com |

The targeted pharmacological exploration of these derivatives often involves screening against specific enzymes or receptors. For example, derivatives of related heterocyclic carboxamides have been investigated as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair that is a target for cancer therapy. nih.gov The synthesis of various analogs allows for the optimization of inhibitory activity and selectivity. Similarly, other heterocyclic carboxamides have been explored as inhibitors of PI3Kα, another important target in oncology. researchgate.net These examples highlight the general strategy of using a core scaffold like this compound and employing various derivatization techniques to develop potent and selective inhibitors for specific therapeutic targets.

Biological Activities and Molecular Mechanisms of 4 Oxo 3,4 Dihydrophthalazine 1 Carboxamide Derivatives

Anticancer Potential and Associated Molecular Targets

Derivatives of 4-oxo-3,4-dihydrophthalazine-1-carboxamide have been investigated extensively for their ability to inhibit specific molecular targets that are often dysregulated in cancer. Their activity spans several critical pathways, including DNA repair, signal transduction, and angiogenesis, demonstrating the versatility of this chemical scaffold.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response, specifically in the repair of single-strand breaks. Inhibiting PARP-1 in cancers with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, leads to synthetic lethality and targeted cell death. Phthalazinone-based structures are recognized as effective PARP inhibitors. Research into novel phthalazinone analogues has identified potent compounds with significant PARP-1 inhibitory activity. For instance, in a study focused on developing new anticancer agents, a derivative, compound 11c, was identified as a highly effective PARP-1 inhibitor with an IC50 value of 97 nM, which was more potent than the established PARP inhibitor Olaparib in the same assay. researchgate.net

Table 1: PARP-1 Inhibition by Phthalazinone Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 11c | PARP-1 | 97 |

| Olaparib (Reference) | PARP-1 | 139 |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of many human cancers. A series of 6,7-disubstituted-4-phenoxyquinoline derivatives incorporating the this compound moiety were designed and evaluated for their c-Met kinase inhibitory activity. Within this series, a specific derivative, compound 33, demonstrated particularly potent inhibition of c-Met with an IC50 value of 1.63 nM. researchgate.net This compound also exhibited strong antiproliferative activity against various cancer cell lines, including H460, MKN-45, and HT-29. researchgate.net

Table 2: c-Met Kinase Inhibition Data

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 33 | c-Met | 1.63 |

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of the angiogenic signaling pathway. researchgate.net Inhibition of VEGFR-2 is a validated strategy for cancer therapy. Several phthalazine (B143731) derivatives have been synthesized and assessed for their VEGFR-2 inhibitory potential. In one study, a series of new phthalazine compounds were tested, with derivatives 2g and 4a emerging as the most potent inhibitors, displaying IC50 values of 0.148 µM and 0.196 µM, respectively. Other compounds in the series also showed good to moderate activity against VEGFR-2. researchgate.net

Table 3: VEGFR-2 Inhibition by Phthalazine Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 2g | VEGFR-2 | 0.148 |

| Compound 4a | VEGFR-2 | 0.196 |

| Compound 5b | VEGFR-2 | 0.331 |

| Compound 3a | VEGFR-2 | 0.375 |

| Compound 5a | VEGFR-2 | 0.548 |

| Compound 3c | VEGFR-2 | 0.892 |

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in various cancers and is associated with genomic instability. Consequently, they are attractive targets for anticancer drug development. The phthalazinone scaffold has been utilized as a template for the creation of novel Aurora kinase inhibitors. Research has led to the development of a phthalazinone pyrazole (B372694) scaffold that yields potent inhibitors of Aurora kinases, with some series showing high selectivity for Aurora-A over Aurora-B. researchgate.net

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of the efflux pump P-glycoprotein (P-gp) is a primary mechanism. P-gp actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. Novel this compound derivatives have been designed as P-gp inhibitors to reverse MDR. One such derivative, compound 26, was identified as a promising agent with high potency (EC50 = 46.2 nM) and low cytotoxicity. This compound demonstrated significant MDR reversal activity in doxorubicin-resistant K562/A02 cells, achieving a reversal fold of 44.26, and was shown to increase the intracellular accumulation of doxorubicin (B1662922).

Table 4: P-gp Inhibition and MDR Reversal Activity

| Compound | Activity | Value | Cell Line |

|---|---|---|---|

| Compound 26 | P-gp Inhibition (EC50) | 46.2 ± 3.5 nM | - |

| MDR Reversal Fold | 44.26 | K562/A02 |

The p38 mitogen-activated protein (MAP) kinases are involved in cellular responses to stress and play a role in inflammation and apoptosis. The phthalazine scaffold has been successfully employed to develop highly potent and selective inhibitors of p38α MAP kinase. By replacing a quinazoline ring with a phthalazine scaffold in a known inhibitor series, researchers developed a compound (referred to as compound 29 in the study) with an IC50 of 0.8 nM for p38α and a significant increase in selectivity. This high affinity is achieved by the phthalazine moiety providing two hydrogen bond acceptors, which induces a "glycine-flip" in the p38 protein structure.

Table 5: p38α MAP Kinase Inhibition

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 29 | p38α MAP Kinase | 0.8 |

DNA Topoisomerase Inhibition

While direct studies on this compound as a DNA topoisomerase inhibitor are not extensively documented, the broader class of compounds containing carboxamide moieties has been investigated for this activity. DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for anticancer drugs nih.gov. Inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. For instance, certain 4-arylcarboxamidopyrrolo-2-carboxyanilides have been shown to stabilize topoisomerase I-DNA complexes, a mechanism that can induce cell death nih.gov. The structural features of the this compound backbone suggest its potential for intercalation with DNA or interaction with the topoisomerase enzyme complex, a hypothesis that warrants further investigation.

Antimicrobial Activities

Derivatives of the phthalazine core have demonstrated notable antimicrobial properties.

Hydrazide derivatives of analogous phthalazinone structures have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, activity has been observed against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL and against Escherichia coli with an MIC of 25 μg/mL. Molecular docking studies suggest that these compounds may exert their antibacterial effect by binding to penicillin-binding protein 2a, which would disrupt the synthesis of the bacterial cell wall.

| Bacterial Strain | Derivative Type | MIC (μg/mL) | Proposed Mechanism of Action |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Hydrazide derivative of phthalazinone | 12.5 | Inhibition of penicillin-binding protein 2a |

| Escherichia coli (Gram-negative) | Hydrazide derivative of phthalazinone | 25 | Inhibition of penicillin-binding protein 2a |

The antifungal potential of this compound derivatives is an area of growing interest. While specific data on this parent structure is limited, related heterocyclic compounds containing carboxamide linkages, such as thiophene/furan-1,3,4-oxadiazole carboxamides, have been designed as potent succinate dehydrogenase inhibitors, exhibiting significant antifungal activity against various phytopathogenic fungi nih.gov. Furthermore, studies on other heterocyclic derivatives, like those of 1,3,4-thiadiazole, have shown synergistic antifungal effects when combined with existing antifungal agents like amphotericin B nih.gov. This suggests that the this compound scaffold could be a valuable template for the development of novel antifungal agents, potentially acting in synergy with established drugs.

The antiviral activity of this compound derivatives, particularly against flaviviruses like the Dengue virus, is a promising field of research. While direct evidence for the named compound is not available, the broader class of diamide-containing heterocycles has been evaluated for anti-Dengue virus (DENV) activity. In one study, variably substituted phthalic diamides were synthesized and tested, with several compounds inhibiting DENV replication with EC50 values in the low micromolar range nih.govcabidigitallibrary.org. For example, certain phthalic diamide derivatives demonstrated potent inhibition of DENV replication with EC50 values as low as 0.5 µM and high selectivity indices nih.govcabidigitallibrary.org. This indicates that the phthalazine backbone, as part of a larger diamide structure, can contribute to significant antiviral activity.

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have shown significant anti-inflammatory and potential analgesic properties. In carrageenan-induced rat paw edema models, hydrazide derivatives of analogous phthalazinones demonstrated a 74% reduction in swelling at a dose of 50 mg/kg, which was more effective than the standard anti-inflammatory drug diclofenac (68% reduction). The mechanism for this anti-inflammatory action is believed to be through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, with some derivatives showing an IC50 value of 0.89 μM vulcanchem.com. This inhibition is thought to be achieved through hydrophobic interactions within the active site of the COX-2 enzyme. While direct analgesic data for this specific compound family is limited, the demonstrated anti-inflammatory mechanism through COX inhibition is often associated with analgesic effects.

| Derivative Type | Animal Model | Effect | Proposed Mechanism of Action | IC50 (COX-2) |

|---|---|---|---|---|

| Hydrazide derivative of phthalazinone | Carrageenan-induced rat paw edema | 74% reduction in swelling at 50 mg/kg | COX-2 inhibition | 0.89 μM |

Other Pharmacological Activities of Note

Beyond the aforementioned activities, derivatives of this compound have been explored for other significant pharmacological effects, primarily in the field of oncology.

P-Glycoprotein (P-gp) Inhibition: Certain N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives have been identified as potent inhibitors of P-glycoprotein nih.govdocumentsdelivered.com. P-gp is a transmembrane protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, these compounds can reverse MDR and restore the efficacy of anticancer drugs. One promising derivative demonstrated a high MDR reversal activity with a reversal fold value of 44.26 nih.govdocumentsdelivered.com.

c-Met Kinase Inhibition: A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing this compound moieties have been synthesized and evaluated as inhibitors of the c-Met kinase receptor nih.govresearchgate.net. The c-Met pathway is often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis. Several of these compounds displayed potent antitumor activities against a panel of cancer cell lines, with one promising compound exhibiting a c-Met IC50 of 1.63 nM and significant cytotoxicity against H460, MKN-45, HT-29, and MDA-MB-231 cancer cells nih.govresearchgate.net.

Vasorelaxant Effects: Phthalazinone derivatives have been shown to induce endothelium-dependent vasodilation in rat aortic rings with an EC50 of 3.8 μM. This effect is mediated by the activation of nitric oxide synthase. The presence of a carboxylic acid moiety was found to be crucial for this activity.

Antidiabetic Activity

Derivatives of 1,3,4-oxadiazole, a related heterocyclic compound, have demonstrated notable antidiabetic properties. These compounds have been shown to improve glucose tolerance, enhance insulin sensitivity, and lower fasting blood glucose levels. nih.gov The mechanism of action for these effects is believed to involve the modulation of key molecular targets that regulate glucose metabolism and insulin secretion, such as peroxisome proliferator-activated receptor-gamma (PPARγ), α-glucosidase, and α-amylase. nih.gov

In preclinical studies using rat models of type II diabetes, certain sulfonamide hybrids of 1,3,4-oxadiazole significantly reduced blood glucose levels. ijper.org For instance, compounds designated as A-III and A-IV were identified as particularly effective in lowering blood glucose, suggesting their potential as lead compounds for the development of new antidiabetic drugs. ijper.org Further investigations have shown that these derivatives can also positively impact other metabolic parameters, including cholesterol and triglyceride levels. nih.gov

| Compound | Effect on Blood Glucose | Additional Effects |

|---|---|---|

| A-III | Significant reduction | Lowered cholesterol and triglycerides |

| A-IV | Significant reduction | Lowered cholesterol and triglycerides |

Antihypertensive and Vasorelaxant Properties

The vasorelaxant activity of compounds structurally related to this compound has also been a focus of research. For example, a series of 1H-benzo[d]imidazole analogues have been synthesized and shown to exhibit potent, concentration-dependent vasorelaxant effects. nih.govresearchgate.net One of the most potent derivatives, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, demonstrated a significantly higher ex vivo relaxant response in intact aortic rings compared to the reference compound, Pimobendan. nih.govresearchgate.net

The antihypertensive effects of these compounds have been evaluated in spontaneously hypertensive rats, showing a statistically significant dose-dependent reduction in blood pressure. nih.gov Further studies on other related structures, such as R,S-1-substituted phenyl-4-[3-(naphthal-yl-oxy)-2-hydroxy propyl]-piperazine derivatives, have also identified compounds with significant vasorelaxant activity in vitro, marking them as candidates for further in vivo antihypertension evaluation. nih.gov

| Compound | EC50 Value (µM) | Emax (%) |

|---|---|---|

| 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol | 1.81 | 91.7 |

| Pimobendan (Reference) | - | - |

Antithrombotic Activity

In the realm of hematology, derivatives of 4-amino-5-oxoproline have been synthesized and evaluated for their antiplatelet and antithrombotic activities. These compounds have been found to effectively slow down the process of thrombus formation in both arterial and venous thrombosis models, without adversely affecting plasma hemostasis parameters. Among the studied derivatives, (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was identified as the most efficient. nih.gov These findings suggest the potential of such derivatives in the prevention and treatment of thrombotic disorders. nih.gov

Anticonvulsant Activity

The central nervous system is another area where derivatives of related heterocyclic compounds have shown promise. Specifically, quinazolin-4-(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. Several of these compounds exhibited significant anticonvulsant activity in preclinical models, with some showing efficacy comparable to the standard drug diazepam. nih.gov The anticonvulsant activity is thought to be mediated, in part, through the positive allosteric modulation of the GABAA receptor. mdpi.com

Further research into isatin-based derivatives has also yielded promising results. A new series of these compounds demonstrated remarkable protective activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models in mice, with low levels of neurotoxicity. nih.gov Notably, methoxylated derivatives showed significant anti-seizure activity in the MES model. nih.gov

| Compound | Activity in MES Model | Activity in PTZ Model |

|---|---|---|

| 4j (2-OCH3) | Significant | Potent |

| 4k (3-OCH3) | Significant | No protection |

| 4l (4-OCH3) | Significant | Potent |

Carbonic Anhydrase Inhibition

Certain sulfonamide derivatives incorporating phthalimide moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.com The synthesized sulfonamides were found to inhibit various hCA isoforms, including hCA I, II, IX, and XII, with inhibition constants in the nanomolar range for some isoforms. mdpi.com Structure-activity relationship studies have helped in identifying the key structural features responsible for potent and selective inhibition.

Structure Activity Relationship Sar Studies of 4 Oxo 3,4 Dihydrophthalazine 1 Carboxamide Derivatives

Influence of Substituent Variations on Pharmacological Potency and Selectivity

The pharmacological profile of 4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives can be finely tuned by introducing various substituents at different positions of the phthalazinone core and the carboxamide side chain. These modifications influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are crucial for its interaction with biological targets.

The 3-position of the phthalazinone ring is a key site for modification, and the nature of the substituent at this position can significantly impact the compound's biological activity. Research has shown that both the size and electronic nature of the substituent at this position play a crucial role in determining the pharmacological outcome.

For instance, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a series of 2-substituted isoindolinone-4-carboxamide derivatives, which share a similar structural motif with the phthalazinone carboxamides, were synthesized. SAR studies revealed that the introduction of a secondary or tertiary amine at the lactam nitrogen is important for cellular potency. This is exemplified by the fact that derivatives with such substitutions displayed modest to good activity against PARP-1 in both intrinsic and cellular assays.

The following table summarizes the impact of various substituents at the 3-position on the activity of phthalazinone derivatives based on findings from related studies.

| Substituent at 3-Position | General Effect on Activity | Rationale |

| Small Alkyl Groups | Variable | Can influence steric interactions within the binding pocket. |

| Aryl Groups | Often enhances activity | Can participate in π-stacking interactions with the target protein. |

| Substituted Aryl Groups | Can modulate activity | The nature and position of the substituent on the aryl ring can fine-tune electronic and steric properties. |

| Heterocyclic Groups | Potential for improved activity | Can introduce additional hydrogen bond donors or acceptors, enhancing target binding. |

It is important to note that the optimal substituent at the 3-position is often target-dependent, and what enhances activity for one target may diminish it for another.

In the context of PARP inhibitors, the carbonyl oxygen of the carboxamide can form a hydrogen bond that helps to freeze the primary amide in its biologically active conformation. This conformational restriction is thought to be important for the proper orientation of the molecule within the active site of the enzyme.

The table below illustrates how different substitutions on the carboxamide nitrogen can influence the biological activity.

| Carboxamide Substitution | General Effect on Activity | Rationale |

| Primary Amide (-CONH2) | Often essential for activity | Can act as a key hydrogen bond donor and acceptor. |

| N-Alkyl Amides | Can be tolerated or beneficial | The size and nature of the alkyl group can influence lipophilicity and steric fit. |

| N-Aryl Amides | Can enhance activity | The aryl group can provide additional binding interactions, such as π-stacking. |

| N-Heterocyclic Amides | Potential for improved potency | Can introduce specific interactions and improve physicochemical properties. |

For example, in a series of novel P-glycoprotein (P-gp) inhibitors, N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives were designed and synthesized. researchgate.net One of the most promising compounds from this series demonstrated high potency and low cytotoxicity, highlighting the importance of a large, substituted N-phenyl group on the carboxamide for this particular activity. researchgate.net

The introduction of halogens and other electron-modifying groups onto the phthalazinone ring system is a common strategy to modulate the pharmacological activity of these derivatives. These groups can influence the electronic distribution within the molecule, its lipophilicity, and its metabolic stability.

Halogenation, in particular, can have several effects:

Electronic Effects: Halogens are electron-withdrawing groups that can alter the acidity of nearby protons and the strength of hydrogen bonds.

Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its fit within a binding pocket.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its pharmacokinetic profile.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, leading to a longer duration of action.

The effect of electron-donating and electron-withdrawing groups is not limited to halogens. Other groups, such as nitro (electron-withdrawing) and methoxy (B1213986) (electron-donating), can also be used to fine-tune the electronic properties of the phthalazinone core and thereby modulate its biological activity. The optimal electronic nature of the substituents is highly dependent on the specific biological target and the nature of the binding site.

Pharmacophore Elucidation and Rational Design Principles

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a general pharmacophore model would likely include:

A hydrogen bond acceptor (the oxygen of the 4-oxo group).

A hydrogen bond donor/acceptor (the carboxamide group at the 1-position).

Aromatic/hydrophobic regions (the phthalazinone ring system and any aryl substituents).

By understanding the key pharmacophoric features, new derivatives can be designed with a higher probability of being active. This approach has been successfully used in the design of inhibitors for various targets, including kinases and PARP. The design strategy often involves using the phthalazinone scaffold as a core and extending from it with various substituents to interact with specific pockets of the target protein. ajchem-a.com

Conformational Analysis and Molecular Flexibility in Biological Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives helps to understand their preferred shapes and how these shapes might interact with a receptor's binding site.

Molecular flexibility is also a key factor in biological recognition. While a rigid molecule might have a high affinity for a target if its conformation perfectly complements the binding site, a degree of flexibility can allow a molecule to adapt its shape to fit into the binding site, a process known as "induced fit."

Computational methods, such as molecular dynamics simulations, can be used to study the conformational landscape and flexibility of these molecules. researchgate.net X-ray crystallography of ligand-protein complexes provides invaluable experimental data on the bioactive conformation of these derivatives. For instance, the crystal structure of a related 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester revealed a relatively planar bicyclic structure. This planarity, or lack thereof, can be a crucial factor in how the molecule interacts with its biological target. Understanding the interplay between the preferred conformations and the energetic barriers to other conformations is essential for designing molecules that can adopt the necessary bioactive conformation upon binding to their target.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). mdpi.com This simulation helps in understanding the binding mode and affinity, which are crucial for predicting the compound's potential biological activity. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding energy. samipubco.com Lower negative scores generally indicate a more favorable binding interaction.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the receptor's active site. nih.gov While molecular docking studies have been performed on various carboxamide and phthalazinone derivatives to explore their therapeutic potential, specific molecular docking data and detailed ligand-target interaction predictions for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide are not extensively detailed in currently available research literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR models can identify the key physicochemical properties or structural features (known as molecular descriptors) that influence their biological effects. nih.gov

These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. arxiv.org A robust QSAR model is typically characterized by strong statistical metrics, such as a high correlation coefficient (R²) and cross-validation coefficient (Q²). researchgate.net Although QSAR studies are common for various classes of heterocyclic compounds, specific QSAR models developed to predict the biological activity of this compound have not been prominently reported in the scientific literature.

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico ADME prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. derpharmachemica.com This early-stage profiling is essential for evaluating a compound's potential to become a viable drug, as poor pharmacokinetic properties are a major cause of late-stage clinical trial failures. mdpi.com

These predictive models assess various parameters, including intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and plasma protein binding. frontiersin.orgnih.gov Compliance with guidelines like Lipinski's Rule of Five is often used as an initial filter for drug-likeness. nih.gov While ADME predictions for numerous benzimidazole-1,3,4-oxadiazole and other carboxamide derivatives have been published, a detailed in silico ADME and pharmacokinetic profile specifically for this compound is not available in the reviewed literature. japtronline.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Binding Mode Insights

Molecular Dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are used to observe the dynamic behavior of a ligand-receptor complex, offering insights that static models like molecular docking cannot provide. researchgate.net

These simulations can confirm the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand upon binding, and help calculate binding free energies more accurately. nih.govajchem-a.com Key outputs include analyses of Root-Mean-Square Deviation (RMSD) to assess complex stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Despite the power of this technique for studying complex molecular interactions, specific reports on molecular dynamics simulations performed on this compound to elucidate its dynamic binding mode were not found in the surveyed scientific publications.

Advanced Analytical Techniques in the Study of 4 Oxo 3,4 Dihydrophthalazine 1 Carboxamide

The structural complexity and therapeutic relevance of 4-Oxo-3,4-dihydrophthalazine-1-carboxamide, a key pharmacophore in Poly(ADP-ribose) polymerase (PARP) inhibitors, necessitate the use of sophisticated analytical methods for its characterization, purification, and mechanistic evaluation. These techniques are fundamental in drug discovery and development, ensuring the compound's identity, purity, and interaction with its biological targets.

Future Perspectives and Research Directions for 4 Oxo 3,4 Dihydrophthalazine 1 Carboxamide

Development of Novel Therapeutic Agents Targeting Emerging Disease Pathways

The inherent versatility of the phthalazinone core allows for the development of derivatives targeting a multitude of diseases. osf.ioontosight.ai Research has established the potential of these compounds in areas like cancer, inflammation, and infectious diseases. osf.ionih.gov Future work is aimed at harnessing this scaffold to address more specific and emerging health challenges.

One significant area of development is in overcoming multidrug resistance (MDR) in cancer. The overexpression of efflux transporters like P-glycoprotein (P-gp) is a major hurdle in chemotherapy. documentsdelivered.comresearchgate.net Derivatives of 4-oxo-3,4-dihydrophthalazine-1-carboxamide have been designed as potent P-gp inhibitors. For instance, a series of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives demonstrated the ability to reverse MDR in doxorubicin-resistant cancer cells. documentsdelivered.com One particular compound showed a high reversal fold of 44.26 and low cytotoxicity, marking it as a promising candidate for further research. documentsdelivered.com Similarly, other phthalazinone derivatives are being explored as dual inhibitors of P-gp and Breast Cancer Resistance Protein (BCRP), which could significantly improve the efficacy and oral bioavailability of chemotherapeutic agents like paclitaxel. researchgate.net

Beyond cancer, the anti-inflammatory properties of phthalazinones are being investigated for treating conditions like acute lung injury (ALI) and sepsis. nih.govnih.gov A novel series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which share a similar structural motif, were found to significantly inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.gov This highlights the potential of carboxamide-containing heterocyclic compounds to be developed into effective anti-inflammatory agents for critical illnesses.

The table below summarizes key research findings on novel therapeutic targets for phthalazinone derivatives.

| Derivative Class | Therapeutic Target | Disease Pathway | Key Findings |

| Phthalazinone-dithiocarbamate hybrids | Cancer Cells (A2780, NCI-H460, MCF-7) | Antiproliferative | Activity and selectivity depend on dithiocarbamate (B8719985) moiety location; some compounds show IC50 values < 10 µM. nih.gov |

| N-phenyl-phthalazinone acetamides | Glucose Uptake Modulation | Diabetes | Identified as potential modulators of glucose uptake in skeletal muscle cells. osf.io |

| 4-oxo-dihydrophthalazine-1-carboxamides | P-glycoprotein (P-gp), BCRP | Multidrug Resistance in Cancer | Effectively reverse MDR and can improve the oral absorption of chemotherapy drugs. documentsdelivered.comresearchgate.net |

| Phthalazinone Derivatives | PARP-1, Aurora Kinases, COX-2, LOX-5 | Cancer, Inflammation | Exhibit inhibitory activity against various enzymes crucial in cancer and inflammatory pathways. osf.ionih.govnih.gov |

| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides | Pro-inflammatory Cytokines (IL-6, TNF-α) | Acute Lung Injury, Sepsis | Significantly inhibit cytokine release and reduce inflammation in preclinical models. nih.gov |

Exploration of Synergistic Effects in Combination Therapies

The potential of this compound derivatives as adjuncts in combination therapies is a burgeoning field of research. Their ability to modulate biological pathways, particularly in cancer, makes them ideal candidates for use alongside existing treatments to enhance efficacy and overcome resistance.

A primary application is in reversing chemotherapy resistance. documentsdelivered.com By inhibiting efflux pumps like P-gp, these compounds can increase the intracellular concentration of cytotoxic drugs in resistant cancer cells. documentsdelivered.comresearchgate.net Research has shown that certain phthalazinone derivatives significantly increase the accumulation of doxorubicin (B1662922) and other MDR-related anticancer drugs. documentsdelivered.com This synergistic action could potentially restore the effectiveness of conventional chemotherapies in patients with resistant tumors. One study highlighted a derivative that not only showed high potency in reversing MDR but also improved the intestinal absorption of paclitaxel, enhancing its bioavailability when administered orally. researchgate.net

Furthermore, the investigation of combination therapies involving temozolomide, a structurally related imidazotetrazine carboxamide, with other anticancer drugs like cisplatin (B142131) and irinotecan, provides a conceptual framework for future studies with phthalazinone derivatives. nih.gov Given that phthalazinones can inhibit DNA repair enzymes like PARP, combining them with DNA-damaging agents could lead to synthetic lethality in cancer cells, representing a powerful therapeutic strategy.

Innovative Synthetic Routes and Sustainable Process Optimization

The synthesis of phthalazinone derivatives is evolving, with a growing emphasis on efficiency, cost-effectiveness, and environmental sustainability. Traditional multi-step syntheses are being replaced by innovative one-pot reactions and the use of green chemistry principles. researchgate.netresearchgate.net

Researchers have developed facile and highly efficient one-pot methods for preparing phthalazinone derivatives. These methods often involve multicomponent reactions that reduce reaction times, simplify work-up procedures, and increase yields. researchgate.net For example, a water-mediated synthesis using oxalic acid as a cheap catalyst has been described for the preparation of 2-(substituted phenyl) phthalazin-1(2H)-ones. researchgate.net Other approaches utilize microwave irradiation to accelerate reactions, further contributing to a greener synthesis protocol. researchgate.net

The use of novel catalysts is another key area of innovation. Heteropolyacids (HPAs) have been employed as efficient, heterogeneous, and recyclable catalysts for the synthesis of 1(2H)-phthalazinone derivatives. researchgate.net Similarly, biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (Novozym 435), has been successfully applied to synthesize related heterocyclic structures like 1,4-benzoxazinone derivatives through novel decarboxylative Michael additions. nih.gov These enzymatic processes operate under mild conditions and avoid the use of toxic heavy metals, aligning with the principles of sustainable chemistry. nih.gov

The table below highlights some innovative and sustainable synthetic approaches for phthalazinone and related compounds.

| Synthetic Method | Key Features | Catalyst/Medium | Advantages |

| One-Pot, Water Mediated Synthesis | Multicomponent reaction of phthalaldehydic acid and phenyl hydrazine (B178648). | Oxalic Acid / Water | Simplicity, short reaction time, easy work-up, cheap catalyst, good yields. researchgate.net |

| Microwave-Assisted Synthesis | Green synthesis protocol. | Microwave Irradiation | Reduced reaction time, high yield. researchgate.net |

| Heteropolyacid (HPA) Catalysis | Reaction of phthalaldehydic acid and phenyl hydrazines. | Heteropolyacids (e.g., H3PW12O40) | High efficiency, catalyst is heterogeneous and recyclable. researchgate.net |

| One-Pot, Four-Component Reaction | Synthesis of phthalazine (B143731)–quinoline derivatives. | PrxCoFe2−xO4 Nanoparticles | High efficiency for complex molecule synthesis. researchgate.net |

| Biocatalytic Synthesis | Decarboxylative Michael addition. | Candida antarctica lipase B (Novozym 435) | Mild and facile reaction conditions, moderate to high yields, avoids toxic metals. nih.gov |

Strategies for Addressing Challenges in Selectivity and Efficacy

While the phthalazinone scaffold is promising, optimizing the selectivity and efficacy of its derivatives remains a key research focus. High potency is crucial, but ensuring that a drug candidate interacts selectively with its intended target is paramount to minimizing off-target effects.

A notable success in achieving selectivity has been demonstrated in the development of Aurora kinase inhibitors. Researchers developed a series of phthalazinone pyrazole (B372694) compounds that are potent inhibitors of Aurora-A kinase, with a remarkable selectivity of over 1000-fold against the closely related Aurora-B kinase. nih.govacs.org This high degree of selectivity is critical for developing safer anticancer agents, as indiscriminate inhibition of Aurora kinases can lead to toxicity.

Structural modification is the primary strategy for enhancing both selectivity and efficacy. Studies have shown that the placement of specific functional groups can dramatically alter a compound's biological activity profile. For instance, the introduction of a fluoride (B91410) group at the para position of a benzyl (B1604629) group in a phthalazinone PARP inhibitor led to improved permeability and potency. researchgate.net In another study, the positioning of a dithiocarbamate moiety on the phthalazinone core determined the compound's selectivity for different cancer cell lines. nih.gov

Potential Applications in New Biotechnological and Biomedical Fields

The future applications of this compound and its analogs extend beyond conventional therapeutics into novel biotechnological and biomedical domains. Their unique chemical properties and biological activities open doors to their use as research tools, diagnostic agents, and components of advanced materials.

One potential application is in the development of imaging agents. The phthalazine nucleus can be functionalized to create probes for various biological targets, aiding in diagnostics and biomedical research. osf.io The ability of these compounds to interact with specific enzymes or receptors could be harnessed to visualize disease processes at a molecular level.

In the field of materials science, phthalazinone derivatives have been identified as bis-phenol-like monomers. ekb.eg These monomers can be polymerized to create amorphous polymers with high glass transition temperatures and excellent thermal stability. Such materials could find applications in various high-performance contexts. Additionally, the phthalazinone moiety has been used in the synthesis of reactive dyes that can be chemically bonded to proteins and textile fibers, affording high stability. ekb.eg

The established role of these compounds in modulating complex biological processes like multidrug resistance also positions them as valuable tools in cell biology research, helping to elucidate the mechanisms of transporter proteins and develop new strategies to combat drug resistance. documentsdelivered.comresearchgate.net

常见问题

Q. What are the critical parameters for optimizing the synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxamide?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reaction efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .

- Temperature : Optimal ranges (e.g., 80–120°C) balance yield and side-product formation .

- Reaction Time : Extended durations (12–24 hrs) may improve conversion but risk decomposition .

Use a factorial design approach to test variable interactions and identify optimal conditions .

Table 1 : Example Synthesis Parameters

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Catalyst | AlCl₃, FeCl₃ | AlCl₃ |

| Solvent | DMF, THF, EtOH | DMF |

| Temperature (°C) | 60–140 | 100 |

| Time (hrs) | 6–36 | 18 |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR : ¹H and ¹³C NMR to confirm proton environments and carbonyl groups (e.g., 4-oxo peak at ~170 ppm) .

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 234.08) .

Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase binding pockets) using software like GROMACS .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities and pose orientations .

- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites (e.g., carbonyl groups for nucleophilic attack) .

Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. enzymatic) .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl-substituted analogs) to isolate substituent effects .

Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

Q. How does reactor design impact the scalability of this compound synthesis?

- Methodological Answer :

- Batch vs. Continuous Flow : Continuous flow reactors improve heat/mass transfer for exothermic steps .

- Mixing Efficiency : Optimize impeller design to prevent localized hotspots or incomplete reagent mixing .

- In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate purity .

Pilot-scale trials with DOE (Design of Experiments) validate scalability .

Q. What methodologies elucidate the compound’s interaction with biological membranes?

- Methodological Answer :

- Langmuir Trough Experiments : Measure monolayer penetration kinetics .

- Fluorescence Anisotropy : Assess membrane fluidity changes using labeled probes .

- MD Simulations of Lipid Bilayers : Model partitioning behavior and diffusion coefficients .

Correlate findings with cytotoxicity assays to infer therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。